molecular formula C4H4O2 B7853713 But-1-ene-1,3-dione CAS No. 691-45-2

But-1-ene-1,3-dione

Cat. No.: B7853713
CAS No.: 691-45-2
M. Wt: 84.07 g/mol
InChI Key: BWRFQFVRMJWEQW-UHFFFAOYSA-N
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Description

But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is a conjugated diene with a carbonyl group at the first and third positions. This compound is a colorless liquid with a pungent odor and is highly reactive due to the presence of both the alkene and carbonyl functional groups.

Chemical Reactions Analysis

Types of Reactions: But-1-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Buta-1,3-diene.

    Reduction: Butane-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

But-1-ene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of but-1-ene-1,3-dione involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form adducts with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Properties

InChI

InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRFQFVRMJWEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505416
Record name But-1-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-45-2
Record name But-1-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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